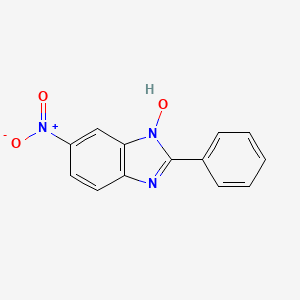

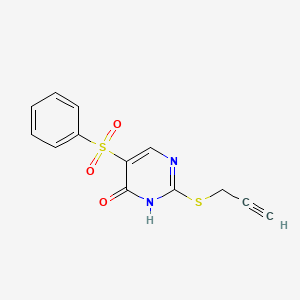

6-硝基-2-苯基-1H-1,3-苯并咪唑-1-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Nitro-2-phenyl-1H-1,3-benzimidazol-1-ol is a compound that belongs to the benzimidazole class of heterocyclic compounds . Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system . They have been found to possess a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of benzene rings possessing nitrogen-containing functional groups at the ortho position with various reagents . A specific method for the synthesis of benzimidazoles involves catalytic redox cycling based on (Ce (IV)/Ce (III))/H2O2 redox-mediated oxidation of the Schiff intermediate derived from differently substituted aromatic 1,2-phenylendiamines/2-thiol with a variety of aromatic aldehydes .

Molecular Structure Analysis

Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Chemical Reactions Analysis

Benzimidazole derivatives have been found to show a broad range of chemical and biological properties . They have been used as important synthons in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities .

Physical And Chemical Properties Analysis

Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, i.e., it shows both acidic and basic properties .

科学研究应用

小标题 心血管研究中的松弛活性

6-硝基-2-苯基-1H-1,3-苯并咪唑-1-醇衍生物因其潜在的血管松弛特性而受到研究。具体而言,具有各种取代基的 2-(取代苯基)-1H-苯并咪唑对分离的大鼠主动脉环表现出显着的松弛活性,表明在治疗高血压疾病中具有潜在应用 (Estrada-Soto 等人,2006)。

抗癌潜力

小标题 抗癌药物开发

6-硝基-2-苯基-1H-1,3-苯并咪唑-1-醇衍生物已被合成并评估其抗癌特性。2-(4-氯-3-硝基苯基)-5(6)-硝基-1H-苯并咪唑等化合物对人肿瘤细胞系表现出显着的细胞毒性,表明抗癌药物开发的前景广阔 (Romero-Castro 等人,2011)。

阴离子传输应用

小标题 增强阴离子传输

对结构上与 6-硝基-2-苯基-1H-1,3-苯并咪唑-1-醇相关的 1,3-双(苯并咪唑-2-基)苯衍生物的研究表明它们具有有效的阴离子载体活性。引入硝基等吸电子取代基显着提高了这种活性,这对于阴离子传输机制的应用至关重要 (Peng 等人,2016)。

材料科学中的光学非线性

小标题 偶氮染料中的光学非线性

含有 2-苯基-(5,6)-硝基苯并咪唑基团的偶氮染料,其结构类似于 6-硝基-2-苯基-1H-1,3-苯并咪唑-1-醇,已被开发用于表现出二阶光学非线性。这些偶氮染料的合成、表征和评估结果对材料科学领域做出了重大贡献,特别是在优化相关偶氮染料的非线性光学 (NLO) 活性方面 (Carella 等人,2004)。

环境应用

小标题 垃圾填埋气中的 CO2 捕集

氨基官能化苯并咪唑连接的聚合物,结构上与 6-硝基-2-苯基-1H-1,3-苯并咪唑-1-醇相关,已被合成并显示出增强的 CO2 吸收和选择性。此类材料有望有效去除气体混合物中的 CO2,这是环境保护和燃料升级的关键步骤 (Islamoglu 等人,2016)。

作用机制

The mechanism of action of benzimidazole derivatives is largely dependent on their specific biological activity. For example, some 2-aminobenzimidazoles have been found to display an appreciable antimicrobial effect . Their corresponding carbamate derivatives have been synthesized for their significant antifilarial activity in vivo . Due to their high affinity towards a variety of enzymes and protein receptors, they could be considered as pivotal structures in drug design .

未来方向

Given the wide range of biological activities exhibited by benzimidazole derivatives, there is significant interest in further exploring these compounds for potential therapeutic applications . Future research may focus on synthesizing new benzimidazole derivatives and screening them for various biological activities. Additionally, efforts may be made to improve the synthetic methods for these compounds to increase their yield and efficiency .

属性

IUPAC Name |

1-hydroxy-6-nitro-2-phenylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O3/c17-15-12-8-10(16(18)19)6-7-11(12)14-13(15)9-4-2-1-3-5-9/h1-8,17H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGTQPMJREMHZJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(N2O)C=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-nitro-2-phenyl-1H-1,3-benzimidazol-1-ol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2,5-dimethoxy-2,5-dihydrofuran-2-yl)methyl]-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2582030.png)

![6-(2-Methylpentanoylamino)bicyclo[3.2.0]heptane-3-carboxylic acid](/img/structure/B2582031.png)

![2'-Fluoro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] hydrochloride](/img/no-structure.png)

![(4-Fluorophenyl)-[[1-(2,2,2-trifluoroethyl)tetrazol-5-yl]methyl]cyanamide](/img/structure/B2582036.png)

![7-Cyclopentyl-1,3-dimethyl-5-prop-2-ynylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2582044.png)

![8-(2,5-dimethoxyphenyl)-1,6,7-trimethyl-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2582053.png)